molecular formula C6H4BClN2O2 B14077393 (5-Chloro-2-cyanopyridin-4-yl)boronic acid

(5-Chloro-2-cyanopyridin-4-yl)boronic acid

Cat. No.: B14077393
M. Wt: 182.37 g/mol
InChI Key: MTJDAMJKNIYIJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-cyanopyridin-4-yl)boronic acid typically involves the borylation of 5-chloro-2-cyanopyridine. This can be achieved through various methods, including the use of palladium-catalyzed borylation reactions. One common method involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-2-cyanopyridin-4-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (5-Chloro-2-cyanopyridin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 2-Thiopheneboronic acid

Comparison: (5-Chloro-2-cyanopyridin-4-yl)boronic acid is unique due to its chloro and cyano substituents on the pyridine ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to phenylboronic acid, it offers additional functional group compatibility and can be used to introduce more complex substituents into target molecules .

Properties

Molecular Formula

C6H4BClN2O2

Molecular Weight

182.37 g/mol

IUPAC Name

(5-chloro-2-cyanopyridin-4-yl)boronic acid

InChI

InChI=1S/C6H4BClN2O2/c8-6-3-10-4(2-9)1-5(6)7(11)12/h1,3,11-12H

InChI Key

MTJDAMJKNIYIJW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1Cl)C#N)(O)O

Origin of Product

United States

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